molecular formula C8H14O B1604563 3-Ethylcyclohexanone CAS No. 22461-89-8

3-Ethylcyclohexanone

Cat. No. B1604563
CAS RN: 22461-89-8
M. Wt: 126.2 g/mol
InChI Key: IEVRHAUJJJBXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07846701B2

Procedure details

Placed in a 50-mL four-necked flask equipped with a stirrer, thermometer and dropping funnel were 36.2 mg (0.1 mmol) of Cu(OTf)2, 10 g of toluene and 87.1 mg (0.2 mmol) of the ligand, and the inner atmosphere was replaced with nitrogen. After replacement with nitrogen, the mixture was stirred at 25° C. for 20 min. Then, 16 mL (17.6 mmol) of a toluene solution (1.1 mol/L) of diethylzinc was added to the mixture at 25° C., followed by further stirring for 10 min. The mixture was then cooled to −17° C., followed by addition of 1.43 g (11 mmol) of propionic anhydride, and 0.96 g (10 mmol) of 2-cyclohexenone was added dropwise to the mixture over the period of 1 hour. After completion of the dropwise addition, stirring was continued at the same temperature for 6 hours. After the reaction was completed, 34.5 g of a 5% aqueous sulfuric acid solution as cooled to 0° C. was added to the reaction solution for quenching. After separation, the organic layer was washed (5 times), and the resultant organic layer was concentrated under reduced pressure to give 1.58 g of a crude product. The crude product was purified by silica-gel column chromatography to produce 1.37 g (7.5 mmol), 75% yield, of 3-ethyl-1-cyclohexene-1-yl propionate. A portion of the compound was hydrolyzed by the conventional method to give 3-ethylcyclohexanone, which was then subjected to determination of optical purity and identified as the (R) isomer with 34.0% ee of optical purity.
[Compound]
Name
ligand
Quantity
87.1 mg
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-ethyl-1-cyclohexene-1-yl propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
36.2 mg
Type
catalyst
Reaction Step Five
Quantity
10 g
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
16 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([Zn]CC)C.C(OC(=O)CC)(=O)CC.C1(=O)CCCC=C1.S(=O)(=O)(O)O.C([O:31][C:32]1[CH2:37][CH2:36][CH2:35][CH:34]([CH2:38][CH3:39])[CH:33]=1)(=O)CC>C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.[Cu+2].C1(C)C=CC=CC=1>[CH2:38]([CH:34]1[CH2:35][CH2:36][CH2:37][C:32](=[O:31])[CH2:33]1)[CH3:39] |f:5.6.7|

Inputs

Step One
Name
ligand
Quantity
87.1 mg
Type
reactant
Smiles
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Name
Quantity
0.96 g
Type
reactant
Smiles
C1(C=CCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
3-ethyl-1-cyclohexene-1-yl propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC1=CC(CCC1)CC
Step Five
Name
Quantity
36.2 mg
Type
catalyst
Smiles
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2]
Step Six
Name
Quantity
10 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
16 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After replacement with nitrogen, the mixture was stirred at 25° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Placed in a 50-mL four-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
STIRRING
Type
STIRRING
Details
by further stirring for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to −17° C.
ADDITION
Type
ADDITION
Details
was added dropwise to the mixture over the period of 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at the same temperature for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
was added to the reaction solution
CUSTOM
Type
CUSTOM
Details
for quenching
CUSTOM
Type
CUSTOM
Details
After separation
WASH
Type
WASH
Details
the organic layer was washed (5 times)
CONCENTRATION
Type
CONCENTRATION
Details
the resultant organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 1.58 g of a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica-gel column chromatography
CUSTOM
Type
CUSTOM
Details
to produce 1.37 g (7.5 mmol), 75% yield

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)C1CC(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.